2-(2-Chlorophenyl)-1H-indole

Lipophilicity Drug-likeness Membrane permeability

2-(2-Chlorophenyl)-1H-indole (CAS 23746-79-4) is a chlorinated 2-arylindole derivative characterized by a 2-chlorophenyl substituent at the 2-position of the indole ring. This compound belongs to a privileged scaffold class extensively utilized in medicinal chemistry due to its synthetic versatility and capacity to interact with diverse biological targets.

Molecular Formula C14H10ClN
Molecular Weight 227.69 g/mol
CAS No. 23746-79-4
Cat. No. B3254395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-1H-indole
CAS23746-79-4
Molecular FormulaC14H10ClN
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3Cl
InChIInChI=1S/C14H10ClN/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H
InChIKeyLZJWKDHFCALIGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)-1H-indole (CAS 23746-79-4): A Key 2-Arylindole Building Block for Medicinal Chemistry and Drug Discovery


2-(2-Chlorophenyl)-1H-indole (CAS 23746-79-4) is a chlorinated 2-arylindole derivative characterized by a 2-chlorophenyl substituent at the 2-position of the indole ring . This compound belongs to a privileged scaffold class extensively utilized in medicinal chemistry due to its synthetic versatility and capacity to interact with diverse biological targets [1]. Its molecular formula is C14H10ClN with a molecular weight of 227.69 g/mol, and it serves as a key intermediate for the synthesis of more complex pharmacologically active molecules .

Why 2-(2-Chlorophenyl)-1H-indole Cannot Be Casually Substituted by Other 2-Arylindoles


Substitution at the 2-position of the indole ring is a critical determinant of both physicochemical properties and biological activity, yet generic replacement of 2-arylindole analogs is precluded by non-linear structure-property relationships . The ortho-chloro substituent in 2-(2-chlorophenyl)-1H-indole introduces unique steric and electronic effects distinct from para-substituted or unsubstituted phenyl analogs, which can dramatically alter binding conformations in biological targets, synthetic reactivity, and pharmacokinetic parameters such as lipophilicity [1]. Consequently, direct substitution with 2-phenylindole or 2-(4-chlorophenyl)-1H-indole is not scientifically valid without explicit, context-specific comparative validation; the quantitative evidence below delineates precisely where this compound differentiates from its closest comparators.

Quantitative Differentiation: 2-(2-Chlorophenyl)-1H-indole vs. 2-Phenylindole and 2-(4-Chlorophenyl)-1H-indole


Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability vs. 2-Phenylindole

2-(2-Chlorophenyl)-1H-indole exhibits a LogP value of 4.49, which is 0.65 units higher than that of 2-phenylindole (LogP = 3.83). The para-chloro analog, 2-(4-chlorophenyl)-1H-indole, possesses an identical LogP of 4.49, but the ortho-chloro isomer offers distinct steric properties crucial for target binding [1][2].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA): Equivalent Baseline for Brain Penetration Potential

The TPSA of 2-(2-chlorophenyl)-1H-indole is 15.79 Ų, identical to both 2-phenylindole and 2-(4-chlorophenyl)-1H-indole [1][2]. This value falls well below the 60-70 Ų threshold generally associated with poor blood-brain barrier (BBB) penetration, indicating that the addition of a chloro substituent does not compromise the favorable TPSA baseline .

Blood-brain barrier CNS drug discovery TPSA

Ortho-Chloro Steric Effect: A Structural Lever for Target Selectivity Over 4-Chloro and Unsubstituted Analogs

The ortho-chloro substituent in 2-(2-chlorophenyl)-1H-indole imposes a steric constraint absent in the para-chloro isomer (2-(4-chlorophenyl)-1H-indole) and the unsubstituted phenyl analog (2-phenylindole). While all three compounds share identical TPSA values and nearly identical hydrogen-bonding capacities (1 donor, 0 acceptors), the ortho-chloro orientation can restrict the rotational freedom of the phenyl ring and influence binding pocket complementarity in proteins [1][2][3].

Structure-activity relationship Steric hindrance Selectivity

Optimal Use Cases for 2-(2-Chlorophenyl)-1H-indole in Drug Discovery and Chemical Synthesis


Scaffold for CNS-Penetrant Drug Candidates

The combination of a low TPSA (15.79 Ų) and elevated LogP (4.49) positions 2-(2-chlorophenyl)-1H-indole as an ideal starting scaffold for medicinal chemistry programs targeting central nervous system (CNS) indications, where passive diffusion across the blood-brain barrier is required .

Ortho-Chloro Handle for Selective Cross-Coupling and Derivatization

The ortho-chloro substituent serves as a synthetic handle for selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are sterically disfavored at the para-position, enabling site-selective functionalization of the 2-aryl ring not possible with the 4-chloro or unsubstituted analogs [1].

Stereoelectronic Probe in Structure-Activity Relationship (SAR) Studies

In SAR campaigns aimed at understanding the impact of steric bulk and chloro substitution on target binding, 2-(2-chlorophenyl)-1H-indole provides a direct comparator to both 2-phenylindole (baseline) and 2-(4-chlorophenyl)-1H-indole (electronic but not steric match), allowing researchers to deconvolute electronic versus steric contributions to biological activity [2].

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